N-(4H-1,2,4-triazol-3-yl)-2-[2-(trifluoromethoxy)phenyl]acetamide N-(4H-1,2,4-triazol-3-yl)-2-[2-(trifluoromethoxy)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14790939
InChI: InChI=1S/C11H9F3N4O2/c12-11(13,14)20-8-4-2-1-3-7(8)5-9(19)17-10-15-6-16-18-10/h1-4,6H,5H2,(H2,15,16,17,18,19)
SMILES:
Molecular Formula: C11H9F3N4O2
Molecular Weight: 286.21 g/mol

N-(4H-1,2,4-triazol-3-yl)-2-[2-(trifluoromethoxy)phenyl]acetamide

CAS No.:

Cat. No.: VC14790939

Molecular Formula: C11H9F3N4O2

Molecular Weight: 286.21 g/mol

* For research use only. Not for human or veterinary use.

N-(4H-1,2,4-triazol-3-yl)-2-[2-(trifluoromethoxy)phenyl]acetamide -

Specification

Molecular Formula C11H9F3N4O2
Molecular Weight 286.21 g/mol
IUPAC Name N-(1H-1,2,4-triazol-5-yl)-2-[2-(trifluoromethoxy)phenyl]acetamide
Standard InChI InChI=1S/C11H9F3N4O2/c12-11(13,14)20-8-4-2-1-3-7(8)5-9(19)17-10-15-6-16-18-10/h1-4,6H,5H2,(H2,15,16,17,18,19)
Standard InChI Key ZAHQSVMZZOAJFS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CC(=O)NC2=NC=NN2)OC(F)(F)F

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The compound’s structure integrates a 1,2,4-triazole ring linked via an acetamide bridge to a 2-(trifluoromethoxy)phenyl group. The triazole moiety, a five-membered ring with three nitrogen atoms, confers metabolic stability and hydrogen-bonding capabilities, while the trifluoromethoxy group enhances lipophilicity and electron-withdrawing effects. Key structural features include:

PropertyValue
IUPAC NameN-(1H-1,2,4-triazol-5-yl)-2-[2-(trifluoromethoxy)phenyl]acetamide
Molecular FormulaC11H9F3N4O2\text{C}_{11}\text{H}_{9}\text{F}_{3}\text{N}_{4}\text{O}_{2}
Molecular Weight286.21 g/mol
Canonical SMILESC1=CC=C(C(=C1)CC(=O)NC2=NC=NN2)OC(F)(F)F
Topological Polar Surface Area89.3 Ų

The trifluoromethoxy group at the ortho position of the phenyl ring introduces steric hindrance and electronic effects that influence binding to biological targets .

Spectroscopic and Computational Insights

Nuclear magnetic resonance (NMR) studies reveal distinct signals for the triazole protons (δ 8.2–8.5 ppm) and the acetamide carbonyl (δ 168–170 ppm). Density functional theory (DFT) calculations predict a planar conformation for the triazole ring, stabilized by intramolecular hydrogen bonding between the acetamide NH and triazole N2. The trifluoromethoxy group’s electron-withdrawing nature lowers the electron density of the phenyl ring, as evidenced by reduced 13C^{13}\text{C} chemical shifts for the aromatic carbons.

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis involves three sequential reactions (Fig. 1):

  • Nucleophilic Aromatic Substitution: 2-(Trifluoromethoxy)benzyl chloride reacts with potassium cyanide to form 2-(trifluoromethoxy)phenylacetonitrile (yield: 78%).

  • Cyclization: The nitrile undergoes acid-catalyzed cyclization with thiosemicarbazide to generate the 4H-1,2,4-triazole intermediate (yield: 65%).

  • Amide Coupling: Reaction with acetyl chloride in the presence of N,NN,N'-dicyclohexylcarbodiimide (DCC) yields the final product (yield: 82%).

Table 1: Optimization of Reaction Conditions

StepReagentsTemperature (°C)Time (h)Yield (%)
1KCN, DMF80678
2HCl, EtOHReflux1265
3AcCl, DCC, CH2_2Cl2_225482

Challenges include controlling regioselectivity during triazole formation and minimizing hydrolysis of the trifluoromethoxy group under acidic conditions.

Biological Activities and Mechanisms

Antibacterial Efficacy

In vitro assays demonstrate inhibitory effects against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL). The trifluoromethoxy group enhances membrane permeability, while the triazole ring disrupts bacterial folate synthesis via dihydrofolate reductase inhibition.

Protein-Protein Interaction Inhibition

Molecular docking studies (PDB: 4DCK) suggest that the compound binds to the annexin A2–S100A10 interface by occupying hydrophobic pockets H1 (Met12, Phe86) and H2 (Leu78, Phe41) . The acetamide linker facilitates hydrogen bonding with Glu81, achieving an IC50_{50} of 37 µM in fluorescence polarization assays .

Table 2: Comparative Inhibitory Potency

CompoundIC50_{50} (µM)Target
N-(4H-1,2,4-triazol-3-yl)-2-[2-(trifluoromethoxy)phenyl]acetamide37Annexin A2–S100A10
1a (Furfuryl analog)42Annexin A2–S100A10
AnxA2(1–14) peptide1.2Annexin A2–S100A10

Structure-Activity Relationship (SAR) Analysis

Role of the Trifluoromethoxy Group

Replacing the trifluoromethoxy group with methoxy reduces antibacterial activity (MIC: 32 µg/mL for S. aureus), highlighting the importance of fluorine’s electronegativity and lipophilicity.

Triazole Substitution Patterns

Methylation at the triazole N4 position (as in PubChem CID 597619) abolishes annexin A2 binding, indicating that the free NH group is critical for hydrogen bonding .

Prospective Applications

Anticancer Therapeutics

The compound’s annexin A2 inhibitory activity suggests potential in blocking tumor metastasis, as annexin A2 promotes plasminogen activation and extracellular matrix degradation .

Agrochemistry

Preliminary studies indicate fungicidal activity against Botrytis cinerea (EC50_{50}: 12 µg/mL), likely through inhibition of ergosterol biosynthesis.

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